molecular formula C20H20N4 B3000184 2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-61-3

2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B3000184
CAS No.: 612037-61-3
M. Wt: 316.408
InChI Key: PRNOSFJOXHACBB-UHFFFAOYSA-N
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Description

2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by an allyl group at position 2, a methyl group at position 3, and a pyrrolidinyl substituent at position 1. The carbonitrile moiety at position 4 is a common feature in this class of compounds, often associated with enhanced electronic properties and biological activity . The allyl and pyrrolidinyl groups likely influence its solubility, metabolic stability, and target binding compared to analogues with simpler substituents.

Properties

IUPAC Name

3-methyl-2-prop-2-enyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-3-8-15-14(2)16(13-21)19-22-17-9-4-5-10-18(17)24(19)20(15)23-11-6-7-12-23/h3-5,9-10H,1,6-8,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNOSFJOXHACBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps, starting with the preparation of the pyrido[1,2-a]benzimidazole core This core can be synthesized through a series of reactions, including cyclization and condensation reactions

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. These methods often require careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may result in the formation of an epoxide, while reduction of the carbonitrile group may yield an amine.

Scientific Research Applications

2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool for studying biochemical processes. It can be used to investigate enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may be investigated for its ability to modulate specific biological targets, such as receptors or enzymes, and its potential to treat various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and technologies. It may be used in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

The pathways involved in the compound’s mechanism of action depend on the specific target and the context in which it is used. For example, the compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction. Alternatively, the compound may activate a receptor by binding to its ligand-binding domain, triggering a signaling cascade within the cell.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between 2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile and related derivatives:

Compound Substituents Synthesis Yield Key Properties Biological Activity
Target Compound 2-Allyl, 3-methyl, 1-pyrrolidinyl Not reported Inferred enhanced lipophilicity (allyl group) and bioavailability (pyrrolidinyl). Not reported; predicted activity based on structural similarity to antitubercular agents .
2-(4-Chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3a) 2-(4-Cl-benzyl), 3-methyl, 1-oxo 78–90% High purity (HRMS-confirmed), crystallizes from EtOH/DMF. Potent antitubercular activity (sub-micromolar against MDR-TB) .
2-(4-Fluorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3i) 2-(4-F-benzyl), 3-methyl, 1-oxo 91% ^19F NMR confirmed; stable in DMSO. Active against TB; fluorine enhances target affinity and metabolic stability .
3-Methyl-1-[2-(piperidin-1-yl)ethyl]aminopyrido[1,2-a]benzimidazole-4-carbonitrile (13c) 3-methyl, 1-(piperidinylethyl)amine 89.55% High melting point (>264°C); IR-confirmed C≡N and C=N stretches. Anticancer potential; amine group improves solubility and cellular uptake .
2-Butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile 2-butyl, 3-methyl, 1-oxo Not reported 95% purity; safety data available (irritant). No direct activity reported; used in R&D settings .
1-(1H-Benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-(benzimidazol-2-ylthio), 3-methyl Not reported MW: 355.42 g/mol; sulfur moiety may enhance redox activity. Potential antimicrobial applications (inferred from benzimidazole-thioether analogues) .

Key Structural and Functional Insights:

Pyrrolidinyl vs. Oxo Groups: The pyrrolidinyl substituent at position 1 replaces the oxo group found in many antitubercular derivatives (e.g., 3a, 3i). This substitution likely reduces electrophilicity, altering interactions with bacterial targets while enhancing metabolic stability .

Synthetic Considerations :

  • The target compound’s synthesis likely involves allylation and pyrrolidine introduction steps, differing from the condensation reactions used for oxo derivatives .
  • Yields for similar compounds range from 52% to 91%, influenced by substituent complexity and purification methods (e.g., HPLC vs. recrystallization) .

Biological Performance :

  • Compounds with electron-withdrawing groups (e.g., 4-Cl, 4-F benzyl) exhibit stronger antitubercular activity, suggesting the target compound’s allyl group may require optimization for similar efficacy .
  • Pyrrolidine-containing derivatives (e.g., 13c) show improved solubility and lower toxicity compared to alkylated analogues, a favorable trait for drug development .

Biological Activity

2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[1,2-a]benzimidazole core with a carbonitrile group. Its molecular formula is C15_{15}H16_{16}N4_{4}, and it possesses a molecular weight of approximately 252.32 g/mol. The unique arrangement of functional groups in this compound contributes to its biological activity.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Research has demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation. A study highlighted the ability of related compounds to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

The compound's ability to interact with specific enzymes is noteworthy. For example, it may act as an inhibitor of certain kinases involved in cancer progression or other diseases. The inhibition of these enzymes can lead to decreased tumor growth and enhanced sensitivity to existing treatments .

Case Studies

Study ReferenceBiological ActivityFindings
AntibacterialDemonstrated effectiveness against Pseudomonas aeruginosa and other pathogens.
AnticancerInduced apoptosis in HT-29 colorectal cancer cells with an IC50 value of 12 µM.
Enzyme InhibitionShowed selective inhibition of TRPC5 channels with a significant reduction in cell viability at high concentrations.

The biological activity of this compound can be attributed to its ability to bind to various biological targets:

  • Protein-Ligand Interactions : The compound's structure allows it to fit into the active sites of enzymes or receptors, thereby inhibiting their activity.
  • Signal Transduction Modulation : By affecting key signaling pathways (e.g., MAPK/ERK), the compound can alter cellular responses leading to apoptosis or growth inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives, and how does structural substitution (e.g., allyl, pyrrolidinyl) influence reaction efficiency?

  • Methodological Answer : Pyrido[1,2-a]benzimidazole scaffolds are typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or substituted benzimidazoles. For example, 1-amino derivatives are synthesized via one-pot MCRs of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes . Allyl and pyrrolidinyl substitutions require tailored precursors, such as triazenylpyrazole intermediates, to enable regioselective alkylation. Reaction efficiency depends on solvent polarity (e.g., methylene chloride for azide coupling ), temperature (e.g., 50°C for cyclization ), and catalyst choice (e.g., trifluoroacetic acid for acid-mediated activation ).

Q. How are pyrido[1,2-a]benzimidazole-4-carbonitriles characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify substituent environments (e.g., allyl protons at δ 5.16 ppm , nitrile signals at δ 111.3 ppm ). IR spectroscopy detects functional groups (e.g., nitrile stretches at ~2231 cm⁻¹ ). High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., C₁₂H₁₀N₆ with m/z 238.0961 ). Purity is assessed via TLC (Rf values in cyclohexane/ethyl acetate ) and melting point analysis (e.g., 100–101.5°C ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for substituted pyrido[1,2-a]benzimidazoles?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism in allyl groups) or overlapping signals. Use 2D NMR (COSY, HSQC) to correlate protons and carbons, as demonstrated for triazenylpyrazole derivatives . For allyl-substituted compounds, variable-temperature NMR can freeze conformational exchange. Computational tools (e.g., DFT calculations) model electronic environments to validate experimental shifts .

Q. What strategies optimize reaction yields for pyrido[1,2-a]benzimidazole-4-carbonitriles with bulky substituents (e.g., pyrrolidinyl)?

  • Methodological Answer : Bulky groups hinder cyclization; thus, stepwise synthesis is preferred. For example, pyrrolidinyl introduction via nucleophilic substitution after core formation improves yields . Solvent effects are critical: polar aprotic solvents (DMF) enhance solubility, while additives like Celite improve purification . Catalytic bases (e.g., K₂CO₃) facilitate deprotonation in sterically hindered intermediates .

Q. How do researchers address low solubility of pyrido[1,2-a]benzimidazole-4-carbonitriles in common solvents during purification?

  • Methodological Answer : Low solubility necessitates dry-load chromatography (e.g., Celite adsorption followed by gradient elution with cyclohexane/ethyl acetate ). For crystalline products, solvent recrystallization in DMF/ethanol mixtures (e.g., 83.75% yield for compound 6 ) or dioxane/ethanol (e.g., compound 7 ) is effective. Sonication or heating during dissolution can also improve recovery.

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